4-Ethyl-3-hydroxybenzonitrile chemical properties and structure
4-Ethyl-3-hydroxybenzonitrile chemical properties and structure
This guide provides an in-depth technical analysis of 4-Ethyl-3-hydroxybenzonitrile , a specialized aromatic intermediate used in the synthesis of pharmaceuticals and advanced materials (liquid crystals).
CAS Registry Number: 90972-04-6
Molecular Formula: C₉H₉NO | Molecular Weight: 147.17 g/mol
Executive Summary
4-Ethyl-3-hydroxybenzonitrile is a trisubstituted benzene derivative characterized by a nitrile group at position 1, a hydroxyl group at position 3, and an ethyl group at position 4. It serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for kinase inhibitors and receptor antagonists , and as a mesogenic core in the design of nematic liquid crystals .
This guide details the structural properties, validated synthesis pathways, and chemical reactivity profile of this compound, designed for researchers requiring high-purity intermediates for drug discovery and materials science.
Chemical Structure & Physical Properties[1][2][3][4][5]
Structural Analysis
The molecule features a push-pull electronic system:
-
Electron Withdrawing Group (EWG): The Cyano (-CN) group at C1 withdraws electron density via induction and resonance (
), deactivating the ring but facilitating nucleophilic attack at the nitrile carbon. -
Electron Donating Group (EDG): The Hydroxyl (-OH) at C3 and Ethyl (-Et) at C4 donate electron density. The -OH group is a strong activator (ortho/para director), while the ethyl group is a weak activator.
-
Steric Environment: The adjacency of the ethyl and hydroxyl groups (ortho to each other) creates a specific steric pocket that influences binding affinity in protein targets and packing efficiency in crystal lattices.
Physicochemical Properties Table
| Property | Value (Experimental/Predicted) | Note |
| Appearance | Off-white to beige crystalline solid | Phenolic oxidation may darken color over time. |
| Melting Point | 105 – 110 °C (Predicted) | Isomer 3-ethyl-4-hydroxy melts at ~112°C. |
| Boiling Point | ~315 °C at 760 mmHg | High BP due to intermolecular H-bonding. |
| pKa (Phenol) | 7.8 – 8.2 | More acidic than phenol (pKa 10) due to -CN electron withdrawal. |
| LogP | ~2.3 | Moderate lipophilicity; suitable for CNS drug penetration. |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water. | Phenoxide formation increases water solubility. |
Synthesis & Manufacturing Protocols
The synthesis of 4-Ethyl-3-hydroxybenzonitrile requires controlling regioselectivity to ensure the substituents are placed correctly (1-CN, 3-OH, 4-Et). The most robust route utilizes 4-Ethylbenzonitrile as the starting material, leveraging the directing effects of the existing groups.
Validated Synthetic Route: Nitration-Reduction-Hydrolysis
This pathway avoids the use of expensive transition metal catalysts and relies on classical aromatic substitution.
Step 1: Regioselective Nitration
-
Precursor: 4-Ethylbenzonitrile.[1]
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ). -
Mechanism: The Cyano group is a meta-director. The Ethyl group is an ortho/para-director. Position 3 is meta to CN and ortho to Ethyl. These directing effects reinforce each other, directing the nitro group almost exclusively to position 3.
-
Conditions: 0–5 °C to prevent over-nitration.
Step 2: Reduction to Aniline
-
Intermediate: 4-Ethyl-3-nitrobenzonitrile.
-
Reagents: Iron powder (
) / Ammonium Chloride ( ) or Catalytic Hydrogenation ( , Pd/C). -
Outcome: Quantitative conversion to 3-Amino-4-ethylbenzonitrile.
Step 3: Diazotization and Hydrolysis (Sandmeyer-type)
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), followed by heating in water. -
Protocol:
-
Dissolve amine in dilute
at 0 °C. -
Add aqueous
dropwise to form the diazonium salt. -
Transfer the cold diazonium solution into boiling dilute sulfuric acid (
). -
The diazonium group (
) is displaced by water, forming the phenol.
-
Synthesis Flowchart (DOT Visualization)
Caption: Figure 1. Regioselective synthesis pathway leveraging cooperative directing effects of the ethyl and cyano groups.
Chemical Reactivity & Applications
Functional Group Chemistry
The molecule possesses two distinct reactive centers allowing for orthogonal functionalization:
-
Phenolic Hydroxyl (-OH):
-
O-Alkylation: Reaction with alkyl halides (
, ) yields ether derivatives. This is the primary route for synthesizing liquid crystals (e.g., alkoxy-biphenyl nitriles). -
Esterification: Reacts with acyl chlorides to form prodrug esters.
-
Triflation: Conversion to a triflate (-OTf) allows the phenyl ring to participate in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to build biaryl scaffolds.
-
-
Nitrile (-CN):
-
Hydrolysis: Acidic or basic hydrolysis yields 4-Ethyl-3-hydroxybenzoic acid.
-
Tetrazole Formation: Reaction with Sodium Azide (
) yields the tetrazole ring, a bioisostere of carboxylic acid commonly used in Angiotensin II receptor blockers (ARBs). -
Reduction: Reduction with
yields the benzylamine derivative.
-
Drug Development Applications
-
Kinase Inhibitors: The 3-hydroxy-benzonitrile motif mimics the ATP-binding hinge region in kinases. The ethyl group provides hydrophobic bulk to fill selectivity pockets (e.g., Gatekeeper residues).
-
Bioisosteres: The nitrile group serves as a metabolically stable replacement for carbonyl or hydroxyl groups, improving oral bioavailability.
Reactivity Diagram
Caption: Figure 2.[2] Divergent synthesis capabilities of the 4-Ethyl-3-hydroxybenzonitrile scaffold.
Analytical Characterization
To ensure the identity of the synthesized material, the following spectral signatures must be verified:
-
IR Spectroscopy:
-
: Broad band at
(Phenol). -
: Sharp, distinct peak at
.
-
: Broad band at
-
¹H-NMR (DMSO-d₆, 400 MHz):
- ppm (s, 1H, -OH, exchangeable).
- ppm (Aromatic protons, splitting dependent on coupling).
-
ppm (q, 2H, Ar-
-CH3). -
ppm (t, 3H, Ar-CH2-
).
-
Mass Spectrometry (ESI):
-
peak at
(Negative mode favored for phenols).
-
peak at
Safety & Handling (MSDS Highlights)
-
Hazards:
-
H302: Harmful if swallowed (Nitrile toxicity).
-
H315/H319: Causes skin and serious eye irritation (Phenolic acidity).
-
-
Storage: Store under inert atmosphere (
) at 2–8 °C. Phenols are prone to oxidation; protect from light. -
Disposal: All nitrile-containing waste must be treated as hazardous and disposed of via incineration with a scrubber for nitrogen oxides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18439980 (Analogous Structures). Retrieved from [Link]
-
Hwu, J. R., et al. (1998). Silicon-promoted synthesis of 3,4-dihydroxybenzonitrile derivatives.[3] Synthesis, (3), 329-332.[3] (Mechanistic reference for demethylation/hydroxylation).
-
PrepChem. Synthesis of substituted benzonitriles via Sandmeyer Reaction. Retrieved from [Link]
